
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide, also known as THIP, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been studied for its potential use in treating a variety of neurological disorders, including anxiety, epilepsy, and sleep disorders. It has been shown to have sedative and anxiolytic effects in animal studies, making it a potential candidate for the treatment of anxiety disorders. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. It has also been studied for its potential use in treating sleep disorders, as it has been shown to increase sleep time in animal studies.
Wirkmechanismus
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By binding to a specific site on the receptor, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects:
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. It has also been shown to increase the activity of certain enzymes involved in GABA synthesis and metabolism. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to increase sleep time and decrease the time it takes to fall asleep.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide in lab experiments is its well-established mechanism of action. Because it acts as a positive allosteric modulator of the GABA-A receptor, it is relatively easy to design experiments to test its effects. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have consistent effects across a variety of animal models, making it a reliable compound to use in experiments.
One limitation of using N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide in lab experiments is its potential for side effects. Because it acts on the GABA-A receptor, it can cause sedation and other CNS effects, which can make it difficult to interpret experimental results. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide. One area of interest is its potential use in treating anxiety disorders. Because it has been shown to have anxiolytic effects in animal models, it may be a promising candidate for the development of new treatments for anxiety. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Further research is needed to determine the safety and efficacy of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide in humans, as well as its potential use in other neurological disorders.
Synthesemethoden
The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide involves several steps, including the reaction of isoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole-4-amine to form the desired product. The final compound is purified using various techniques, including recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-13(12-4-5-15-20-12)16-10-7-14-17(8-10)9-11-3-1-2-6-19-11/h4-5,7-8,11H,1-3,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSWYQIWVXCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2909672.png)
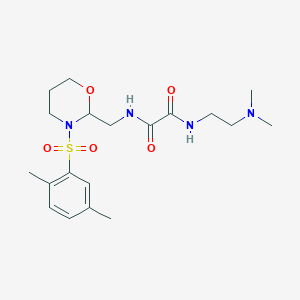

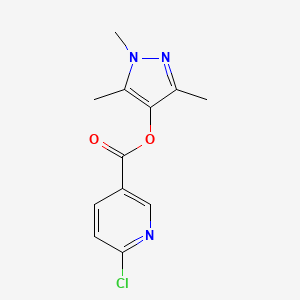
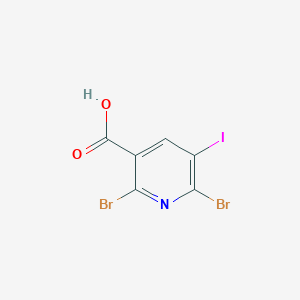
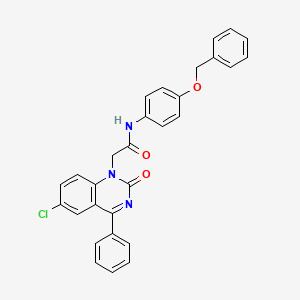

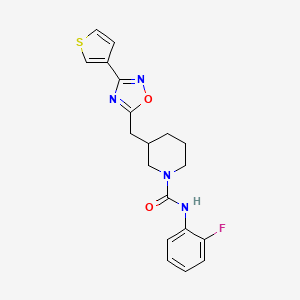

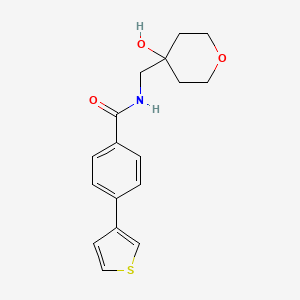

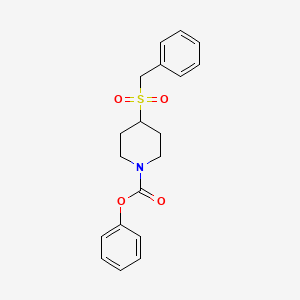
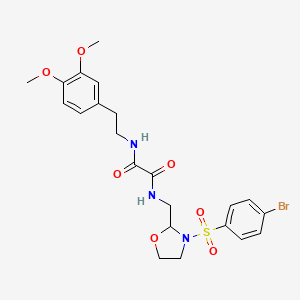
![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)